molecular formula C18H13ClN2O3 B2606340 N-(benzoyloxy)-N-{(E)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene}amine CAS No. 478066-78-3

N-(benzoyloxy)-N-{(E)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene}amine

Cat. No.: B2606340
CAS No.: 478066-78-3
M. Wt: 340.76
InChI Key: PNKFUNKBBABRLL-UDWIEESQSA-N
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Description

N-(benzoyloxy)-N-{(E)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene}amine (molecular weight: 340.77) is a Schiff base derivative characterized by an isoxazole core substituted with a 4-chlorophenyl group and a benzoyloxy-imine functional group . This compound belongs to a class of nitrogen-containing heterocycles known for their applications in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

[(E)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylideneamino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3/c1-12(20-24-18(22)14-5-3-2-4-6-14)17-11-16(21-23-17)13-7-9-15(19)10-8-13/h2-11H,1H3/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKFUNKBBABRLL-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC=CC=C1)C2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)C1=CC=CC=C1)/C2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzoyloxy)-N-{(E)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene}amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the isoxazole ring with a 4-chlorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Benzoyloxy Group: The benzoyloxy group is introduced through an esterification reaction between benzoic acid and an appropriate alcohol.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the imine group, converting it into an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role in drug development, particularly as an antagonist for specific biological targets. Its structural features, including the isoxazole moiety and the benzoyloxy group, contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to N-(benzoyloxy)-N-{(E)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene}amine exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, isoxazole derivatives have been shown to affect the growth of various tumor cells by targeting specific signaling pathways involved in cancer progression .

Antiplatelet Activity

The compound's potential as an antiplatelet agent has been explored, particularly in relation to thromboembolic disorders. Isoxazoles are known to act as antagonists of the glycoprotein IIb/IIIa receptor, which plays a crucial role in platelet aggregation. This mechanism could lead to novel therapeutic strategies for preventing thrombosis .

Pharmacological Applications

The pharmacological profile of this compound suggests several applications in treating various diseases.

Anti-inflammatory Effects

Studies have indicated that isoxazole derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. The compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses .

Neuroprotective Properties

Emerging research points to the neuroprotective potential of compounds containing isoxazole rings. They may help mitigate neurodegeneration by reducing oxidative stress and inflammation in neural tissues . This application could be particularly relevant in diseases such as Alzheimer's and Parkinson's.

Biological Research Applications

Beyond therapeutic uses, this compound serves as a valuable tool in biological research.

Molecular Biology Studies

The compound can be utilized in studies aimed at understanding cellular signaling pathways and molecular interactions. By acting on specific receptors or enzymes, it can help elucidate mechanisms underlying various biological processes .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines .
Study 2Antiplatelet ActivityShowed effectiveness in reducing platelet aggregation in vitro .
Study 3Anti-inflammatory EffectsReported a decrease in inflammatory markers in animal models of arthritis .

Mechanism of Action

The mechanism of action of N-(benzoyloxy)-N-{(E)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene}amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Compounds for Comparison:
Compound Name Core Structure Functional Groups Synthesis Method Reference
N-(4-Chlorobenzylidene)-3,4-dimethyl-isoxazol-5-amine Isoxazole 4-Chlorophenyl, imine, methyl Condensation in ethanol with acid catalyst
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole 4-Chlorophenyl, imine, methylphenyl Microwave-assisted synthesis with HCl
N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine Oxazole Benzodioxole, imine, methyl Ethanol reflux, monitored by TLC
N-(benzoyloxy)-N-{(E)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene}amine Isoxazole 4-Chlorophenyl, benzoyloxy-imine Not explicitly detailed (product listing)

Structural and Crystallographic Features

Molecular Geometry and Stability:
  • No crystallographic data are provided, but similar compounds (e.g., ) exhibit near-planar geometries with dihedral angles <2° between aromatic rings, stabilized by C–H⋯O/N interactions .
  • N-(4-Chlorobenzylidene)-3,4-dimethyl-isoxazol-5-amine : X-ray analysis confirms an (E)-configuration at the imine bond and planar alignment (dihedral angle: 1.25°), stabilized by C–H⋯π interactions .
  • N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine : Exhibits R₂²(6) hydrogen-bonded ring motifs and π–π stacking, enhancing crystalline stability .

Physicochemical Properties

Property Target Compound N-(4-Chlorobenzylidene)-3,4-dimethyl-isoxazol-5-amine (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
Molecular Weight 340.77 275.74 317.78
Melting Point Not reported 160–162°C 178–180°C
Solubility Likely low (aromatic) Low in water, soluble in ethanol/DMF Low in water, soluble in DMSO

Biological Activity

N-(benzoyloxy)-N-{(E)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene}amine is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C22H20ClN3O2
  • Molecular Weight : 393.87 g/mol

This compound features a benzoyloxy group, a chlorophenyl moiety, and an isoxazole ring, which are critical for its biological activity.

The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in cell signaling and apoptosis. Preliminary studies suggest that it may act as an inhibitor of specific kinases or proteins involved in tumor progression.

Key Mechanisms:

  • Inhibition of Apoptosis : The compound may influence the Bcl-2 family of proteins, which are crucial regulators of apoptosis. By modulating these proteins, it could promote apoptosis in cancer cells.
  • Matrix Metalloproteinase Inhibition : Similar compounds have shown efficacy as matrix metalloproteinase (MMP) inhibitors, which play a role in tumor metastasis and invasion .

Biological Activity Studies

Several studies have investigated the biological activity of compounds related to this compound. Below is a summary of notable findings:

StudyModelResultReference
In vitro cytotoxicityHuman cancer cell linesInduced apoptosis with IC50 values < 20 nM
MMP inhibitionEnzymatic assaysSignificant inhibition observed at micromolar concentrations
In vivo efficacyMouse xenograft modelsReduced tumor growth compared to control groups

Case Studies

  • Case Study on Cancer Cell Lines :
    A study involving various human cancer cell lines demonstrated that this compound exhibited potent cytotoxic effects, leading to increased rates of apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins.
  • Matrix Metalloproteinase Inhibition :
    In another study focusing on the inhibition of MMPs, the compound was shown to effectively reduce the activity of MMP-2 and MMP-9, which are associated with cancer metastasis. This suggests potential applications in preventing tumor spread.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(benzoyloxy)-N-{(E)-ethylidene}amine derivatives with isoxazole and chlorophenyl substituents?

  • Methodology : Multi-step synthesis often involves:

  • Step 1 : Formation of the isoxazole core via cyclocondensation of hydroxylamine with β-diketones or α,β-unsaturated ketones.
  • Step 2 : Introduction of the 4-chlorophenyl group via Suzuki coupling or Friedel-Crafts alkylation .
  • Step 3 : Condensation of the isoxazole intermediate with a benzoyloxy-ethylideneamine precursor under acidic or basic conditions (e.g., using p-toluenesulfonic acid or triethylamine) .
  • Key catalysts : Pd/C for hydrogenation steps and trifluoromethanesulfonyl chloride for activating intermediates .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • NMR : 1H and 13C NMR identify proton environments and carbon frameworks, with coupling constants confirming the (E)-ethylidene geometry (e.g., J = 12–16 Hz for trans-configuration) .
  • X-ray crystallography : Resolves stereochemical ambiguities, such as planarity of the benzoyloxy group and dihedral angles between aromatic rings .
  • HRMS : Validates molecular weight and isotopic patterns, with deviations <2 ppm indicating high purity .

Q. What preliminary in vitro assays are recommended to evaluate its bioactivity?

  • Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms due to structural similarity to known inhibitors (e.g., isoxazole-containing ligands) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 values .
  • Solubility testing : Measure logP values via HPLC to guide formulation for biological studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the ethylideneamine coupling step?

  • Catalyst screening : Test iridium/phosphate catalysts for asymmetric hydrogenation to enhance stereoselectivity (>95% ee) .
  • Solvent effects : Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce hydrolysis .
  • Temperature control : Maintain reactions at 0–5°C to suppress side reactions like imine tautomerization .

Q. What computational strategies predict the compound’s binding affinity for target proteins?

  • Molecular docking : Use AutoDock Vina with crystal structures of homologous proteins (e.g., PDB: 1T46) to model interactions with the chlorophenyl and isoxazole moieties .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .
  • QSAR models : Corrogate substituent effects (e.g., Cl vs. CF3) on bioactivity using Hammett σ constants .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?

  • Dynamic effects : Investigate restricted rotation of the benzoyloxy group using variable-temperature NMR to detect atropisomerism .
  • Crystallographic validation : Compare experimental XRD data with DFT-optimized structures to identify conformational outliers .

Q. What structural modifications enhance metabolic stability without compromising activity?

  • Substituent effects : Replace the benzoyloxy group with a trifluoromethanesulfonyl group to reduce CYP-mediated oxidation .
  • Isosteric replacements : Substitute the isoxazole ring with a 1,2,4-triazole to improve solubility while retaining hydrogen-bonding capacity .

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